molecular formula C30H20F5NO4 B13387231 Perfluorophenyl N-Fmoc-D-phenylalaninate

Perfluorophenyl N-Fmoc-D-phenylalaninate

Cat. No.: B13387231
M. Wt: 553.5 g/mol
InChI Key: WKHPSOMXNCTXPK-UHFFFAOYSA-N
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Description

Perfluorophenyl N-Fmoc-D-phenylalaninate is a synthetic compound with the molecular formula C30H20F5NO4. It is a derivative of phenylalanine, an essential amino acid, and contains a perfluorophenyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluorophenyl N-Fmoc-D-phenylalaninate typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

    Introduction of the Perfluorophenyl Group: The protected D-phenylalanine is then reacted with a perfluorophenyl reagent, such as pentafluorophenyl ester, under appropriate conditions to introduce the perfluorophenyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the necessary protection and coupling reactions efficiently, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl N-Fmoc-D-phenylalaninate can undergo various chemical reactions, including:

    Substitution Reactions: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

    Substitution Reactions: The major products are typically the substituted aromatic compounds.

    Deprotection Reactions: The major product is the deprotected D-phenylalanine derivative.

Scientific Research Applications

Perfluorophenyl N-Fmoc-D-phenylalaninate has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Drug Discovery: The compound is used in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.

    Biomaterials: It is used in the preparation of hydrogels and other biomaterials for tissue engineering and drug delivery applications.

    Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of Perfluorophenyl N-Fmoc-D-phenylalaninate is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of D-phenylalanine during the synthesis process, preventing unwanted side reactions. The perfluorophenyl group can enhance the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-phenylalanine: Similar to Perfluorophenyl N-Fmoc-D-phenylalaninate but lacks the perfluorophenyl group.

    Perfluorophenylalanine: Contains the perfluorophenyl group but lacks the Fmoc protecting group.

Uniqueness

This compound is unique due to the presence of both the Fmoc protecting group and the perfluorophenyl group. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other applications in chemical biology and drug discovery.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHPSOMXNCTXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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